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Cat. No.: B15605923

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction of proteins from mammalian

cells and tissues using T0080 NP-40 Lysis Buffer. The non-ionic detergent, Nonidet P-40 (NP-

40), is a key component that facilitates the gentle lysis of cell membranes, making this buffer

ideal for the extraction of cytoplasmic and membrane-bound proteins while aiming to preserve

protein-protein interactions.[1][2]

Introduction
T0080 NP-40 Lysis Buffer is a mild, non-denaturing buffer used to solubilize proteins from

whole cells or cellular compartments.[1][2] Its composition is designed to effectively disrupt the

plasma membrane without significantly disturbing the nuclear membrane, allowing for the

enrichment of cytoplasmic proteins.[3] This characteristic makes it a suitable choice for a

variety of downstream applications, including Western blotting, immunoprecipitation (IP), co-

immunoprecipitation (Co-IP), and enzyme-linked immunosorbent assays (ELISA).[4]

The primary components of the T0080 NP-40 Lysis Buffer and their functions are outlined

below:
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Component Function

50 mM Tris-HCl, pH 8.0
Maintains a stable pH environment to preserve

protein structure and function.[5]

150 mM Sodium Chloride Maintains physiological ionic strength.

1% Nonidet P-40 (NP-40)

A non-ionic detergent that solubilizes membrane

proteins by disrupting lipid-lipid and lipid-protein

interactions.[4]

It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately

before use to prevent protein degradation and dephosphorylation.[4][6]

Data Presentation: Lysis Buffer Comparison
The choice of lysis buffer can significantly impact protein yield. While NP-40 is a mild detergent,

harsher buffers like RIPA, which contains ionic detergents such as SDS, may result in a higher

total protein yield, especially for hard-to-solubilize or nuclear proteins.[1][7][8]

Lysis Buffer
Typical Protein
Yield (from
~1x10^7 cells)

Key Advantages
Common
Applications

T0080 NP-40 1.5 - 2.5 mg
Preserves protein-

protein interactions

Immunoprecipitation,

Co-IP, analysis of

cytoplasmic signaling

proteins[1][2]

RIPA Buffer 2.0 - 3.5 mg

High protein

solubilization

efficiency

Western blotting of

total cell lysates,

including nuclear and

mitochondrial

proteins[1][7]

Note: Protein yields are approximate and can vary significantly depending on cell type, density,

and experimental conditions.
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Experimental Protocols
Protocol 1: Protein Extraction from Adherent Mammalian
Cells
Materials:

T0080 NP-40 Lysis Buffer

Ice-cold Phosphate-Buffered Saline (PBS)

Protease and phosphatase inhibitor cocktails

Cell scraper

Microcentrifuge tubes, pre-chilled

Microcentrifuge

Procedure:

Place the cell culture dish on ice and aspirate the culture medium.

Wash the cells twice with ice-cold PBS.

Aspirate the PBS completely.

Add an appropriate volume of ice-cold T0080 NP-40 Lysis Buffer supplemented with

protease and phosphatase inhibitors to the dish (e.g., 0.5 mL for a 10 cm dish).

Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the

lysis buffer.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, with occasional vortexing.[9][10]

Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C to pellet the cell debris.[4]
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Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-

chilled microcentrifuge tube.

Determine the protein concentration using a detergent-compatible protein assay such as the

Bicinchoninic Acid (BCA) assay. The Bradford assay is not recommended due to interference

from the NP-40 detergent.

The protein extract is now ready for downstream applications or can be stored at -80°C for

long-term storage.

Protocol 2: Protein Extraction from Suspension
Mammalian Cells
Materials:

T0080 NP-40 Lysis Buffer

Ice-cold Phosphate-Buffered Saline (PBS)

Protease and phosphatase inhibitor cocktails

Microcentrifuge tubes, pre-chilled

Microcentrifuge

Procedure:

Transfer the cell suspension to a centrifuge tube.

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

Repeat the wash step twice.

After the final wash, discard the supernatant and add an appropriate volume of ice-cold

T0080 NP-40 Lysis Buffer with inhibitors to the cell pellet.
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Gently resuspend the pellet by pipetting up and down.

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C.

Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled

microcentrifuge tube.

Quantify the protein concentration using the BCA assay.

Use the protein extract immediately or store at -80°C.

Mandatory Visualization
Signaling Pathway Diagram: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell

proliferation, differentiation, and survival.[11] Dysregulation of this pathway is often implicated

in cancer.[11] The study of protein-protein interactions and phosphorylation events within this

cascade is frequently performed using lysates prepared with mild detergents like NP-40 to

preserve these interactions.
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Caption: EGFR Signaling Pathway Workflow.
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Experimental Workflow Diagram
The following diagram illustrates the general workflow for protein extraction using T0080 NP-40

Lysis Buffer and subsequent analysis by Western blotting.
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Caption: Protein Extraction and Analysis Workflow.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15605923/docs?utm_src=pdf-body-img#protein-extraction-with-t0080-np-40-lysis-buffer-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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